3-(3,5-Dimethylphenyl)picolinic acid
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Overview
Description
3-(3,5-Dimethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the Suzuki–Miyaura coupling reaction. This method is favored in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethylphenyl)picolinic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and function, inhibiting processes such as viral replication and cellular homeostasis . This mechanism underlies its antiviral and immunomodulatory effects.
Comparison with Similar Compounds
3-(3,5-Dimethylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Dipicolinic acid: Contains two carboxylic acid groups and is known for its role in bacterial spore resistance.
Zinc picolinate: A zinc salt of picolinic acid, commonly used as a dietary supplement.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-6-10(2)8-11(7-9)12-4-3-5-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAFZTISNAJGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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